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molecular formula C17H14N4O2S B8756353 1H-Pyrrolo[2,3-b]pyridine, 5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-

Cat. No. B8756353
M. Wt: 338.4 g/mol
InChI Key: XOPIWYFRUSYTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183245B2

Procedure details

To a stirred solution of 5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.832 g, 2.46 mmol) in tetrahydrofuran (12.3 ml) was added N-bromosuccinimide (0.875 g, 4.92 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction was quenched with 10% aqueous sodium thiosulfate solution (50 mL), then extracted with EtOAc (2×50 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated. The crude residue was adsorbed on to silica gel and purified by silica gel chromatography (EtOAc/Hexanes gradient) to afford 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a white solid. LRMS (ESI) calculated for C17H13BrN4O2S [M+H]+, 417.0; found 417.0.
Quantity
0.832 g
Type
reactant
Reaction Step One
Quantity
0.875 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:8]=[C:9]3[CH:15]=[CH:14][N:13]([S:16]([C:19]4[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=4)(=[O:18])=[O:17])[C:10]3=[N:11][CH:12]=2)[CH:4]=[N:3]1.[Br:25]N1C(=O)CCC1=O>O1CCCC1>[Br:25][C:15]1[C:9]2[C:10](=[N:11][CH:12]=[C:7]([C:5]3[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=3)[CH:8]=2)[N:13]([S:16]([C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)(=[O:18])=[O:17])[CH:14]=1

Inputs

Step One
Name
Quantity
0.832 g
Type
reactant
Smiles
CN1N=CC(=C1)C=1C=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
0.875 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
12.3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 10% aqueous sodium thiosulfate solution (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (EtOAc/Hexanes gradient)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CN(C2=NC=C(C=C21)C=2C=NN(C2)C)S(=O)(=O)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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